2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
The compound 2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide features a bicyclic 5,6-dihydro-4H-cyclopenta[d]thiazole core substituted with a 4-methylbenzamido group at position 2 and a thiophen-2-ylmethylcarboxamide moiety at position 2. This structure combines aromatic (thiophene, benzamido) and heterocyclic (thiazole) components, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-12-4-6-13(7-5-12)18(24)23-20-22-17-15(8-9-16(17)27-20)19(25)21-11-14-3-2-10-26-14/h2-7,10,15H,8-9,11H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNKTBADBPELKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The structural formula of the compound can be analyzed to understand its interaction with biological targets. The compound features a cyclopentathiazole core, which is known for its diverse pharmacological activities. The presence of the thiophene and benzamide moieties enhances its lipophilicity and potential for receptor binding.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Anticancer Effects : Thiazole derivatives have shown promising anticancer properties. For instance, modifications in thiazole structures have resulted in compounds that inhibit tubulin polymerization, leading to reduced cancer cell proliferation .
- Enzyme Inhibition : The compound's structural similarity to known enzyme inhibitors suggests potential activity against targets such as acetylcholinesterase (AChE) and proteases involved in viral replication. Studies have demonstrated that thiazole-containing compounds can significantly inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have displayed inhibitory effects on AChE, suggesting that this compound may function through competitive inhibition at the enzyme's active site. This is particularly relevant in the context of Alzheimer's disease treatment .
- Antiproliferative Mechanisms : The compound may exert anticancer effects by disrupting microtubule dynamics, akin to other thiazole derivatives that inhibit tubulin polymerization. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
- Binding Affinity : Molecular docking studies indicate that the compound likely binds effectively to target proteins due to its structural features, enhancing its biological activity .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological effects of similar thiazole derivatives:
- Study on Acetylcholinesterase Inhibition : A series of thiazole derivatives were synthesized and tested for AChE inhibition, with some exhibiting IC50 values as low as 2.7 µM, indicating strong inhibitory potential .
- Anticancer Activity Assessment : In vitro assays on various cancer cell lines demonstrated that thiazole derivatives could inhibit cell growth with IC50 values ranging from 0.124 µM to 3.81 µM across different types of cancer cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Enzyme/Protein | IC50 (µM) |
|---|---|---|---|
| 4-(benzo[d]thiazole-2-yl) phenols | AChE Inhibition | Acetylcholinesterase | 2.7 |
| 4-substituted methoxylbenzoyl-thiazoles | Antiproliferative | Tubulin | 0.124 - 3.81 |
| 2-arylthiazolidine-4-carboxylic acid amides | Anticancer | Various cancer cell lines | μM range |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The cyclopenta-thiazole system is a critical scaffold shared with other derivatives:
- N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine (CAS 312284-70-1) replaces the carboxamide groups with a 4-chlorophenylamine substituent at position 2.
- Compound 25 (4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol) integrates a fused thieno-triazine system, enhancing π-stacking interactions but increasing molecular rigidity. Such modifications highlight how ring fusion patterns (e.g., d vs. b positions) affect conformational flexibility .
Table 1: Core Structure Comparisons
Substituent Effects on Physicochemical Properties
- Thiophene vs. Halogenated Aromatics : The target compound’s thiophen-2-ylmethyl group contrasts with halogenated phenyl groups in analogs like N-(4-chlorophenyl)-... . Thiophene’s electron-rich nature may enhance π-π interactions in hydrophobic binding pockets, whereas chloro substituents increase lipophilicity (ClogP ~2.5 vs. ~1.8 for thiophene).
- Amide vs.
Table 2: Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
